![molecular formula C20H32ClN3 B14428083 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine CAS No. 81815-24-9](/img/structure/B14428083.png)
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine is an organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine typically involves the diazotization of an aromatic amine followed by coupling with a piperidine derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. For instance, the diazotization can be carried out using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenethyl)-4-(N-propionylanilino)piperidine (Fentanyl): Known for its analgesic properties.
4-(Dimethylamino)phenyl derivatives: Used in the synthesis of nonlinear optical chromophores
Uniqueness
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine is unique due to its specific diazenyl group and the presence of a long chlorononyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81815-24-9 |
|---|---|
Molecular Formula |
C20H32ClN3 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
[4-(9-chlorononyl)phenyl]-piperidin-1-yldiazene |
InChI |
InChI=1S/C20H32ClN3/c21-16-8-5-3-1-2-4-7-11-19-12-14-20(15-13-19)22-23-24-17-9-6-10-18-24/h12-15H,1-11,16-18H2 |
InChI Key |
LQHMJSKRVOVOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)CCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





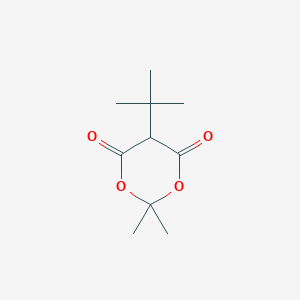


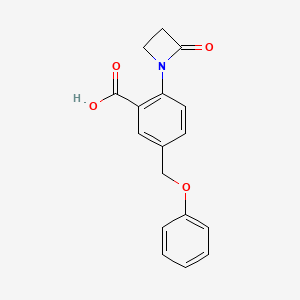
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
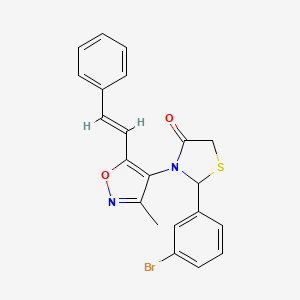
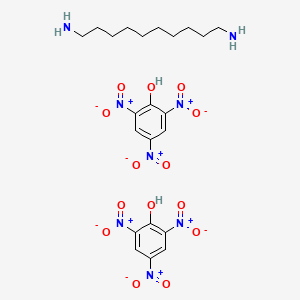
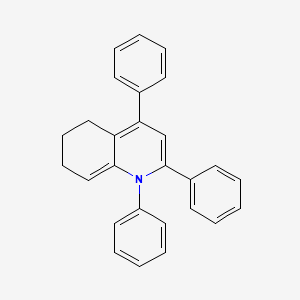

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
